6-Chloro-7-methylpurine
CAS No.: 5440-17-5
Cat. No.: VC20749673
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5440-17-5 |
---|---|
Molecular Formula | C6H5ClN4 |
Molecular Weight | 168.58 g/mol |
IUPAC Name | 6-chloro-7-methylpurine |
Standard InChI | InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 |
Standard InChI Key | NCZREVPKGQGLFM-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1C(=NC=N2)Cl |
Canonical SMILES | CN1C=NC2=C1C(=NC=N2)Cl |
Chemical Structure and Basic Properties
6-Chloro-7-methylpurine is a heterocyclic compound with nitrogen hetero-atoms, classified as a purine derivative. It features a chlorine atom at position 6 and a methyl group at position 7 of the purine ring system. This compound has the molecular formula C₆H₅ClN₄ and a molecular weight of 168.584 g/mol . The structure consists of fused pyrimidine and imidazole rings, which is characteristic of all purine derivatives.
The compound is formally known as 6-Chloro-7-methyl-7H-purine according to IUPAC nomenclature, with the CAS registry number 5440-17-5 . Alternative names include 7-methyl-6-chloropurine and 6-Chloro-7-Methylpurine, but these refer to the same chemical entity .
Physical and Chemical Characteristics
6-Chloro-7-methylpurine exhibits specific physical properties that influence its handling and applications in research settings. The following table summarizes the key physical characteristics:
Property | Value |
---|---|
Molecular Weight | 168.584 g/mol |
Density | 1.6±0.1 g/cm³ |
Melting Point | 175-185°C |
Boiling Point | 321.7±45.0°C at 760 mmHg |
Flash Point | 148.4±28.7°C |
Exact Mass | 168.020279 |
Polar Surface Area (PSA) | 43.60000 |
LogP | 0.19 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Index of Refraction | 1.743 |
The compound has relatively high melting and boiling points, which suggests significant intermolecular forces, likely due to the nitrogen atoms in the purine structure that can participate in hydrogen bonding . Its LogP value of 0.19 indicates a slightly lipophilic nature, allowing it to cross biological membranes including the blood-brain barrier with reasonable efficiency .
Research Applications
Multidrug Resistance Protein Assessment
One of the most significant research applications of 6-Chloro-7-methylpurine is in the assessment of multidrug resistance-associated protein 1 (MRP1) function in the brain. MRP1 is an energy-dependent efflux pump that eliminates endogenous substances produced under oxidative stress, which may be implicated in neurodegenerative disorders .
Researchers have utilized 6-Chloro-7-methylpurine in a novel approach called the Metabolite Extrusion Method (MEM) for the noninvasive assessment of MRP1 function in vivo. This method relies on the compound's ability to passively enter the brain when injected intravenously and then rapidly convert to a glutathione (GSH) conjugate, which is subsequently extruded from the brain by MRP1 .
In studies, [¹⁴C]-labeled 6-Chloro-7-methylpurine was prepared by reacting 6-chloropurine with [¹⁴C]CH₃I. When this radiolabeled compound was injected into rats, researchers observed high uptake in the brain (0.8% of injected dose per gram) at 1 minute, followed by a single exponential clearance of radioactivity during the 15-60 minute period . This kinetic profile allows researchers to measure the efflux rate, providing a quantitative assessment of MRP1 function.
Glutathione Conjugation Studies
The interaction between 6-Chloro-7-methylpurine and glutathione (GSH) has been extensively studied. When 6-Chloro-7-methylpurine reacts with GSH, it forms S-(6-(7-methylpurinyl))glutathione (PSG) . This conjugation reaction occurs rapidly in brain homogenates, with a reported rate of 0.33 min⁻¹g⁻¹mL⁻¹ .
The GSH conjugate has been confirmed as a substrate for MRP1 through experiments with membrane vesicles, which demonstrated a significant time- and ATP-dependent uptake of the conjugate . This finding is crucial for validating the use of 6-Chloro-7-methylpurine in MRP1 function assessment protocols.
Comparative Studies with Related Compounds
While 6-Chloro-7-methylpurine has shown utility in MRP1 function studies, researchers have also explored related compounds for similar applications. For instance, 6-bromo-7-methylpurine was investigated as an alternative pro-probe with potentially superior characteristics .
Studies indicated that 6-bromo-7-methylpurine exhibits a higher reaction rate with GSH compared to 6-Chloro-7-methylpurine in brain homogenate, making it potentially more suitable for certain applications in the Metabolite Extrusion Method . This brominated analog has been radiolabeled with ¹¹C for positron emission tomography (PET) studies, enabling noninvasive assessment of efflux transport in living subjects .
Comparative analysis of these related compounds provides valuable insights into structure-activity relationships and can guide the selection of optimal probes for specific research applications.
Radiotracer Applications and PET Imaging
The ability to label 6-Chloro-7-methylpurine with radioisotopes has expanded its utility in neurological research. The compound has been successfully labeled with carbon-14 (¹⁴C) for tracking its metabolism and distribution in experimental animals .
Furthermore, the related compound 6-bromo-7-methylpurine has been labeled with carbon-11 (¹¹C) for PET imaging studies. This approach allows researchers to visualize and quantify the efflux of the glutathione conjugate from the brain in real-time, providing insights into MRP1 function under various physiological and pathological conditions .
PET studies with wild-type and Mrp1 knockout mice have revealed striking differences in brain kinetics after injection of [¹¹C]6-bromo-7-methylpurine. While brain radioactivity was rapidly cleared in wild-type mice, it remained almost constant for up to 60 minutes in Mrp1 knockout mice . This dramatic difference confirms the specificity of the technique for assessing MRP1 function.
Metabolism and Biological Transformation
The biological transformation of 6-Chloro-7-methylpurine involves its conjugation with glutathione, forming S-(6-(7-methylpurinyl))glutathione (PSG). This reaction appears to be complete in brain tissue by 15 minutes after intravenous administration, as confirmed by HPLC analysis .
The monoexponential clearance of the glutathione conjugate from the brain suggests a first-order kinetic process, which is advantageous for quantitative assessment of transporter function. The rate of clearance is significantly reduced in Mrp1 knockout animals, confirming the role of this transporter in the elimination of the conjugate .
Understanding these metabolic pathways is essential for interpreting data obtained from experiments using 6-Chloro-7-methylpurine and its derivatives as probes for transporter function.
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